6-methyl-2-(2-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-methyl-2-(2-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione: is a chemical compound with the empirical formula C12H14BNO4 and a molecular weight of 247.05 g/mol . . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
The synthesis of o-Tolylboronic acid MIDA ester typically involves the reaction of 2-Methylphenylboronic acid with N-Methyliminodiacetic acid (MIDA) . The reaction is carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst . The mixture is heated to reflux, and the product is isolated by precipitation and filtration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
o-Tolylboronic acid MIDA ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts , bases such as potassium carbonate , and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
o-Tolylboronic acid MIDA ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-Tolylboronic acid MIDA ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process leads to the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group .
Comparison with Similar Compounds
o-Tolylboronic acid MIDA ester can be compared with other boronic acid MIDA esters such as:
These compounds share similar reactivity and applications but differ in their substituents and specific uses. o-Tolylboronic acid MIDA ester is unique due to its methyl group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-5-3-4-6-10(9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHPENZDVGWTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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